molecular formula C21H40O2S B14240880 1-(Ethenesulfonyl)nonadec-1-ene CAS No. 595557-03-2

1-(Ethenesulfonyl)nonadec-1-ene

Cat. No.: B14240880
CAS No.: 595557-03-2
M. Wt: 356.6 g/mol
InChI Key: JLDXBEMTHPTEKQ-UHFFFAOYSA-N
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Description

1-(Ethenesulfonyl)nonadec-1-ene is an organic compound with the molecular formula C21H40O2S It is a derivative of nonadecene, characterized by the presence of an ethenesulfonyl group attached to the first carbon of the nonadecene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Ethenesulfonyl)nonadec-1-ene typically involves the reaction of nonadec-1-ene with ethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Nonadec-1-ene+Ethenesulfonyl chlorideThis compound\text{Nonadec-1-ene} + \text{Ethenesulfonyl chloride} \rightarrow \text{this compound} Nonadec-1-ene+Ethenesulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(Ethenesulfonyl)nonadec-1-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the ethenesulfonyl group to an ethylsulfonyl group.

    Substitution: The ethenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can react with the ethenesulfonyl group under mild conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Ethylsulfonyl derivatives.

    Substitution: Various substituted nonadec-1-ene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Ethenesulfonyl)nonadec-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Ethenesulfonyl)nonadec-1-ene involves its interaction with specific molecular targets. The ethenesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to antimicrobial or other bioactive effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Nonadec-1-ene: A simple alkene with a similar carbon chain length but without the ethenesulfonyl group.

    1-(Ethenesulfonyl)octadec-1-ene: A similar compound with one less carbon in the alkene chain.

    1-(Ethenesulfonyl)hexadec-1-ene: Another similar compound with a shorter alkene chain.

Uniqueness

1-(Ethenesulfonyl)nonadec-1-ene is unique due to the presence of the ethenesulfonyl group, which imparts distinct chemical reactivity and potential bioactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

595557-03-2

Molecular Formula

C21H40O2S

Molecular Weight

356.6 g/mol

IUPAC Name

1-ethenylsulfonylnonadec-1-ene

InChI

InChI=1S/C21H40O2S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(22,23)4-2/h4,20-21H,2-3,5-19H2,1H3

InChI Key

JLDXBEMTHPTEKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC=CS(=O)(=O)C=C

Origin of Product

United States

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